N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C13H13N5O2 and its molecular weight is 271.28. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives are synthesized through various chemical reactions, including condensation and cyclocondensation processes, often under microwave irradiation. The structural identification of these compounds involves techniques like FT-IR, UV–visible spectroscopy, NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These methodologies enable the determination of geometric parameters and the exploration of the compounds' physical and chemical properties (Titi et al., 2020; Deohate & Palaspagar, 2020).
Antitumor, Antifungal, and Antibacterial Applications
These derivatives demonstrate significant biological activity, including antitumor, antifungal, and antibacterial effects. Studies have identified specific pharmacophore sites within the molecular structure that contribute to these activities, with bioactivity confirmed against breast cancer cells and various microbial strains (Titi et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
Some pyrazolo[3,4-d]pyrimidin-4-amine derivatives have been investigated for their anticancer and anti-5-lipoxygenase activities, revealing that certain compounds exhibit higher anticancer activity than reference drugs like doxorubicin. These findings indicate a promising direction for the development of new therapeutic agents (Hafez et al., 2016).
Insecticidal and Antimicrobial Potential
The synthesis of pyrimidine linked pyrazole heterocyclics has been evaluated for their insecticidal activity against Pseudococcidae insects and their antimicrobial potential against selected microorganisms. This research highlights the potential use of these compounds in agricultural pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is designed as a new inhibitor of CLK1 and DYRK1A kinases . These kinases play an important role in the regulation of various cellular processes and are involved in major diseases, including cancer and neurodegenerative disorders .
Mode of Action
The compound interacts with its targets, CLK1 and DYRK1A kinases, by inhibiting their activity
Biochemical Pathways
The inhibition of CLK1 and DYRK1A kinases by this compound affects various biochemical pathways. These kinases are part of the Ser/Thr kinases family, which has a strong implication in various regulation processes, especially Alzheimer’s disease
Pharmacokinetics
The compound’s degree of lipophilicity, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
The compound shows interesting selectivity towards clk1 and dyrk1a kinases over other tested kinases . This selectivity could result in specific molecular and cellular effects that require further investigation.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-19-8-3-4-11(20-2)10(5-8)17-12-9-6-16-18-13(9)15-7-14-12/h3-7H,1-2H3,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPGCWMIRNDJDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.